氢氧化锂(1+)一水合物

描述

Synthesis Analysis

The solubility of LiOH·H2O has been determined at different temperatures and sodium hydroxide solution concentrations . The experimental data of LiOH·H2O solubility have been corrected using E-DH and Apelblat equations .

Molecular Structure Analysis

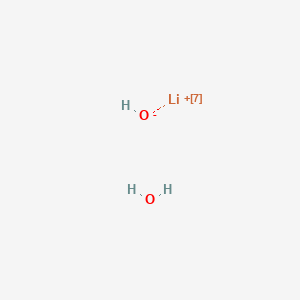

The structure of lithium consists of a lithium-ion, an oxygen atom, and a hydrogen atom . Studies utilizing large-angle X-ray scattering (LAXS) and neutron diffraction with isotopic substitution (NDIS) have provided insights into the hydration of lithium ions in aqueous solutions.

Chemical Reactions Analysis

As a key parameter of a chemical heat storage material, the hydration and dehydration reaction characteristics of lithium hydroxide (LiOH) at pure vapor condition is unclear . The hydration and dehydration of LiOH at various conditions have been experimentally investigated .

Physical And Chemical Properties Analysis

Lithium hydroxide can exist in a hydrated form as well as in an anhydrous form and both forms of lithium hydroxide are white hygroscopic solids . It has a melting point of 462 degrees Celsius and a boiling point of 924 degrees Celsius .

科学研究应用

二氧化碳吸附剂

氢氧化锂一水合物用作呼吸气体净化系统中的二氧化碳吸附剂。 这种应用在封闭环境(如航天器、潜艇和循环呼吸器)中至关重要,因为它有助于通过从空气中去除CO2来维持可呼吸的大气 .

电池电解质

该化合物用作蓄电池电解质。 它在电池技术中发挥着重要作用,特别是在锂离子电池中,锂离子电池广泛应用于各种电子设备和电动汽车 .

传热介质

氢氧化锂一水合物也用作传热介质。 其特性使其适用于需要高效热管理的系统 .

聚合催化剂

它充当聚合反应的催化剂。 这在聚合物和塑料的生产中很重要,因为它有助于控制所得聚合物的反应速率和分子量 .

陶瓷和水泥配方

该化合物在陶瓷和一些波特兰水泥配方中得到应用。 它可以改变陶瓷的物理性质并提高水泥的耐久性和强度 .

锂盐制备

它参与其他锂盐的制备。 这些盐具有多种应用,包括用作药物和其他化合物的先驱 .

锂基润滑脂生产

氢氧化锂一水合物用于生产锂基润滑脂。 这些润滑脂以其高耐水性而闻名,并用于需要耐用润滑的应用 .

作用机制

Target of Action

Lithium-7 Hydroxide Monohydrate, also known as Lithium Hydroxide, is an inorganic compound that primarily targets biochemical processes involving lithium ions . It’s used in various industrial applications, including as a precursor for the fabrication of lithium-ion battery cathode material .

Mode of Action

As an alkali metal hydroxide, Lithium Hydroxide is a strong base, though it’s the weakest known alkali metal hydroxide . It interacts with its targets by donating its lithium ion, which can then participate in various chemical reactions .

Biochemical Pathways

In the context of lithium-ion batteries, it plays a crucial role in the formation of the cathode material .

Pharmacokinetics

It’s known to be soluble in water, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of Lithium Hydroxide’s action depend on the context in which it’s used. For instance, in lithium-ion batteries, it contributes to the high energy density of the battery . In other contexts, it may have different effects.

Action Environment

The action, efficacy, and stability of Lithium Hydroxide can be influenced by various environmental factors. For instance, in the production of lithium-ion batteries, the presence of carbon nanoadditives can improve the heat storage capacity and hydration rate of Lithium Hydroxide . Additionally, the environmental impacts of producing Lithium Hydroxide from spodumene concentrate have been studied, with the soda leaching process showing lower environmental impacts in all observed categories compared to the sulfuric acid roasting process .

安全和危害

生化分析

Biochemical Properties

Lithium-7 Hydroxide Monohydrate plays a role in biochemical reactions, particularly in the hydrolysis of esters. It has been observed to accelerate the hydrolysis of esters with hydroxides (KOH, NaOH, LiOH) in a water/tetrahydrofuran (THF) two-phase system

Cellular Effects

It is known to be corrosive and can cause severe skin burns and eye damage . It is also known to neutralize acids exothermically to form salts plus water .

Molecular Mechanism

Lithium-7 Hydroxide Monohydrate exerts its effects at the molecular level through various mechanisms. It reacts with certain metals (such as aluminum and zinc) to form oxides or hydroxides of the metal and generate gaseous hydrogen . It also neutralizes acids exothermically to form salts plus water .

Temporal Effects in Laboratory Settings

It is known that the monohydrate loses its water at 100–110 °C .

Dosage Effects in Animal Models

It is known to be harmful if swallowed, with an oral median lethal dose (LD50) of 210 mg/kg in rats .

Metabolic Pathways

It is known to be involved in the hydrolysis of esters .

Transport and Distribution

It is known to be soluble in water and slightly soluble in ethanol , which may influence its distribution.

Subcellular Localization

Given its solubility in water and slight solubility in ethanol , it may be distributed throughout the cell.

属性

IUPAC Name |

lithium-7(1+);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2H2O/h;2*1H2/q+1;;/p-1/i1+0;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXDVVHUTZTUQK-GLJCYROLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[7Li+].O.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635505 | |

| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76576-68-6 | |

| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium-7Li hydroxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Naphthalen-1-yl)amino]acetonitrile](/img/structure/B1629195.png)

![6-Methylthieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1629196.png)

![Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1629202.png)

![7-Bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1629209.png)